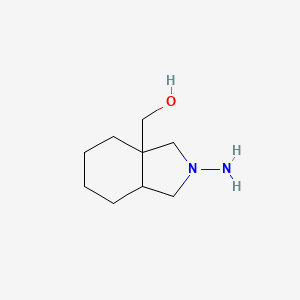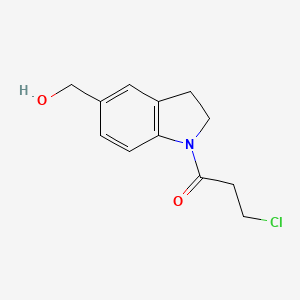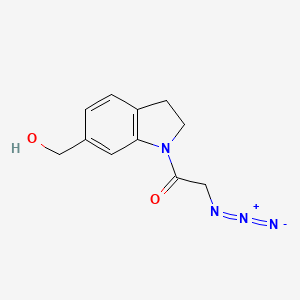
Ethyl 6-(pyridin-4-yl)pyridazine-4-carboxylate
Descripción general
Descripción
“Ethyl 6-(pyridin-4-yl)pyridazine-4-carboxylate” is a chemical compound that is part of the diazine family . Diazines are a group of organic compounds that contain a six-membered ring with two nitrogen atoms and four carbon atoms . They are widely used in various pharmacological applications .
Synthesis Analysis
The synthesis of diazine derivatives, including “Ethyl 6-(pyridin-4-yl)pyridazine-4-carboxylate”, often involves the reaction of β-ketoacetate with pyridine-2-carboximidamide salt and phenylacetaldehydes .
Molecular Structure Analysis
The molecular structure of “Ethyl 6-(pyridin-4-yl)pyridazine-4-carboxylate” is characterized by the presence of a pyridazine ring, which is a six-membered ring with two nitrogen atoms . This structure is endowed with unique physicochemical properties that can render it an attractive heterocycle for drug design .
Chemical Reactions Analysis
The chemical reactions involving “Ethyl 6-(pyridin-4-yl)pyridazine-4-carboxylate” and similar compounds often involve the formation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These reactions are typically used to evaluate their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Aplicaciones Científicas De Investigación
Anticancer Research
This compound has shown promise in the development of anticancer agents, particularly as inhibitors of the PI3Kα signaling pathway . Abnormal activation of this pathway is often associated with tumorigenesis and poor prognosis. Derivatives of Ethyl 6-(pyridin-4-yl)pyridazine-4-carboxylate have been synthesized and evaluated for their potential to induce cell cycle arrest and apoptosis in cancer cells .
Neuroprotective Agents
Research into neurodegenerative diseases has explored the neuroprotective and anti-neuroinflammatory properties of related compounds . The triazole-pyrimidine hybrids, which share a similar structural motif with Ethyl 6-(pyridin-4-yl)pyridazine-4-carboxylate, have shown significant potential in reducing neuronal death and inflammation, suggesting a possible application for our compound in this area .
Anti-Tubercular Agents
Compounds with a pyridazine moiety, like Ethyl 6-(pyridin-4-yl)pyridazine-4-carboxylate, have been designed and synthesized for their anti-tubercular activity . These compounds target Mycobacterium tuberculosis and are evaluated for their efficacy and safety, indicating the potential use of Ethyl 6-(pyridin-4-yl)pyridazine-4-carboxylate in tuberculosis treatment .
Antimicrobial Activity
Derivatives of pyridazine have been reported to possess antimicrobial properties . As such, Ethyl 6-(pyridin-4-yl)pyridazine-4-carboxylate could be a key intermediate in the synthesis of new antimicrobial agents, contributing to the fight against resistant strains of bacteria.
Chemical Synthesis
In the field of chemical synthesis, Ethyl 6-(pyridin-4-yl)pyridazine-4-carboxylate serves as a building block for the construction of complex molecules . Its reactivity and structural features make it a valuable compound for creating diverse chemical libraries.
Material Science
The pyridazine core of Ethyl 6-(pyridin-4-yl)pyridazine-4-carboxylate is of interest in material science for the development of novel materials with specific electronic or photonic properties . Its derivatives could be used in the synthesis of organic semiconductors or other advanced materials.
Environmental Science
While direct applications in environmental science are not explicitly documented for Ethyl 6-(pyridin-4-yl)pyridazine-4-carboxylate, related heterocyclic compounds are being studied for their potential environmental benefits, such as in the degradation of pollutants or as sensors for environmental monitoring .
Biochemistry Research
In biochemistry, Ethyl 6-(pyridin-4-yl)pyridazine-4-carboxylate could be utilized in the study of enzyme mechanisms or as a probe for understanding biochemical pathways due to its reactive nature and the presence of multiple functional groups that can interact with biological macromolecules .
Mecanismo De Acción
While the specific mechanism of action for “Ethyl 6-(pyridin-4-yl)pyridazine-4-carboxylate” is not mentioned in the sources, diazine derivatives are known to exhibit a wide range of biological activities . These include antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Direcciones Futuras
The future directions for “Ethyl 6-(pyridin-4-yl)pyridazine-4-carboxylate” and similar compounds could involve further development and evaluation of their pharmacological properties . Given their wide range of biological activities, these compounds hold substantial interest for organic, medicinal, and biological chemists .
Propiedades
IUPAC Name |
ethyl 6-pyridin-4-ylpyridazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-2-17-12(16)10-7-11(15-14-8-10)9-3-5-13-6-4-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEHFEGABYPJJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(pyridin-4-yl)pyridazine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1493176.png)
![6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde](/img/structure/B1493177.png)




![(2-(2-aminophenyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1493184.png)


![3a-(Methoxymethyl)octahydrocyclopenta[c]pyrrole](/img/structure/B1493191.png)

![(6-Amino-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1493193.png)
![Azetidin-3-yl(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone](/img/structure/B1493194.png)
![2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1493195.png)